![molecular formula C15H17BrN2O3 B2802401 (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide CAS No. 362718-04-5](/img/structure/B2802401.png)
(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide, also known as BAY 43-9006, is a small molecule inhibitor that has been widely studied for its potential applications in cancer therapy. This compound was first synthesized in 1999 by Bayer Pharmaceuticals and has since been the subject of numerous scientific investigations.
Mecanismo De Acción
(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 exerts its antitumor effects through a complex mechanism of action that involves the inhibition of multiple signaling pathways. By inhibiting Raf-1 and B-Raf, (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 prevents the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. Additionally, (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 inhibits VEGFR-2, which is involved in angiogenesis, the process by which tumors develop their own blood supply.
Biochemical and Physiological Effects:
(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on tumor growth and angiogenesis, (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell signaling and regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 is its broad spectrum of activity against multiple kinases involved in tumor growth and angiogenesis. This makes it a potentially useful therapeutic agent for a variety of cancer types. However, one limitation of (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 is its relatively short half-life, which may limit its effectiveness in clinical settings.
Direcciones Futuras
There are several potential future directions for research on (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006. One area of interest is the development of combination therapies that include (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 and other targeted agents. Additionally, there is ongoing research on the use of (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 in combination with immunotherapy, which may enhance its antitumor effects. Finally, there is interest in developing new formulations of (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 that may improve its pharmacokinetic properties and increase its efficacy in clinical settings.
Métodos De Síntesis
The synthesis of (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 involves a multi-step process that begins with the reaction of 3-bromo-5-ethoxyphenol with sodium hydride to form the corresponding phenoxide. This intermediate is then reacted with ethyl cyanoacetate to yield 3-(3-bromo-5-ethoxyphenyl)-2-cyanoacrylic acid ethyl ester. The final step involves the reaction of this intermediate with N-isopropyl-N'-phenylurea to form (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006.
Aplicaciones Científicas De Investigación
(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several kinases that are involved in tumor growth and angiogenesis, including Raf-1, B-Raf, and vascular endothelial growth factor receptor 2 (VEGFR-2). In preclinical studies, (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide 43-9006 has demonstrated significant antitumor activity in a variety of cancer models, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
Propiedades
IUPAC Name |
(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-4-21-13-7-10(6-12(16)14(13)19)5-11(8-17)15(20)18-9(2)3/h5-7,9,19H,4H2,1-3H3,(H,18,20)/b11-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGODDYATSIEQHB-WZUFQYTHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC(C)C)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)NC(C)C)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.